![molecular formula C24H14S4 B12612399 2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene CAS No. 648436-52-6](/img/structure/B12612399.png)
2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with dithiophene units connected via sulfanediylethyne linkages, making it a subject of interest in materials science and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene typically involves multiple steps, including the formation of the biphenyl core, introduction of sulfanediylethyne linkages, and attachment of dithiophene units. Common synthetic routes may include:
Formation of Biphenyl Core: This can be achieved through Suzuki coupling reactions using biphenyl boronic acid and halogenated precursors.
Introduction of Sulfanediylethyne Linkages: This step may involve Sonogashira coupling reactions to introduce ethynyl groups, followed by thiolation to form sulfanediylethyne linkages.
Attachment of Dithiophene Units: The final step involves coupling reactions to attach dithiophene units to the sulfanediylethyne linkages.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfanediylethyne linkages to sulfides.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the biphenyl or dithiophene units.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Functionalized biphenyl or dithiophene derivatives.
Scientific Research Applications
2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Chemistry: Serves as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene involves its interaction with molecular targets through its unique structural features. The biphenyl core provides rigidity, while the dithiophene units contribute to electronic properties. The sulfanediylethyne linkages allow for flexibility and conjugation, enabling the compound to participate in various chemical and biological processes. The pathways involved may include electron transfer, molecular recognition, and binding interactions with specific targets.
Comparison with Similar Compounds
Similar Compounds
2,2’-Biphenyldiol: Similar biphenyl core but lacks the sulfanediylethyne and dithiophene units.
2,2’-Bithiophene: Contains dithiophene units but lacks the biphenyl core and sulfanediylethyne linkages.
4,4’-Biphenyldithiol: Features biphenyl and thiol groups but lacks the ethynyl and dithiophene components.
Uniqueness
2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene is unique due to its combination of biphenyl, sulfanediylethyne, and dithiophene units, which confer distinct electronic, optical, and structural properties. This makes it a versatile compound for various applications in materials science, chemistry, biology, and industry.
Properties
CAS No. |
648436-52-6 |
|---|---|
Molecular Formula |
C24H14S4 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-thiophen-2-ylethynylsulfanyl)phenyl]phenyl]sulfanylethynyl]thiophene |
InChI |
InChI=1S/C24H14S4/c1-3-11-23(27-17-13-19-7-5-15-25-19)21(9-1)22-10-2-4-12-24(22)28-18-14-20-8-6-16-26-20/h1-12,15-16H |
InChI Key |
BBRAPBIWTHDBDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2SC#CC3=CC=CS3)SC#CC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione](/img/structure/B12612317.png)
![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2,6-diphenyl-](/img/structure/B12612324.png)
![1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B12612332.png)
![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
![4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12612343.png)
![N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B12612350.png)
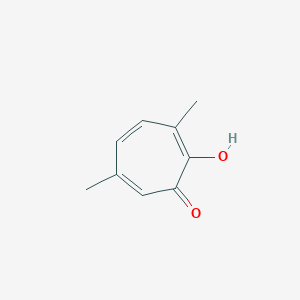
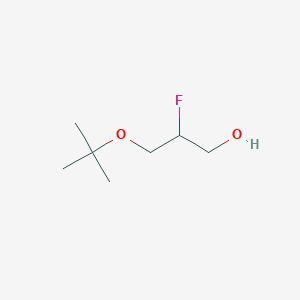
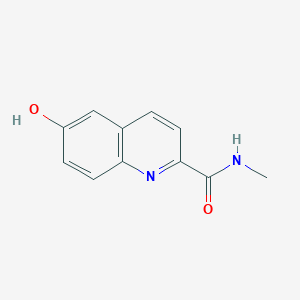

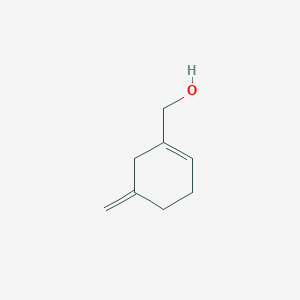
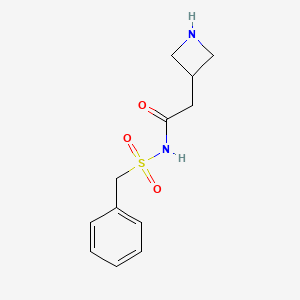
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12612392.png)
![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12612396.png)
